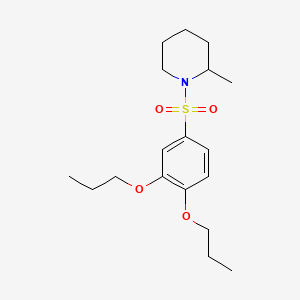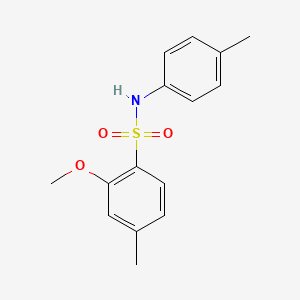![molecular formula C26H32N4O5 B603537 1-[2-[4-[4-(3,4-二甲氧基苯基)-5-甲基-1H-吡唑-3-基]-3-羟基苯氧基]乙基]哌啶-4-甲酰胺 CAS No. 1093065-83-8](/img/new.no-structure.jpg)
1-[2-[4-[4-(3,4-二甲氧基苯基)-5-甲基-1H-吡唑-3-基]-3-羟基苯氧基]乙基]哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
科学研究应用
1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Attachment of the 3,4-dimethoxyphenyl group: This step involves the use of a coupling reaction, such as a Suzuki or Heck reaction, to attach the aromatic ring to the pyrazole core.
Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Linking the piperidine and pyrazole rings: This step involves the formation of an ether bond between the two rings, typically through a nucleophilic substitution reaction.
Introduction of the carboxamide group: This can be achieved through the reaction of the amine group on the piperidine ring with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenoxy ring can be oxidized to a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary or secondary amines.
Substitution: Products include derivatives with different functional groups on the aromatic ring.
作用机制
The mechanism of action of 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1
Uniqueness
1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
1093065-83-8 |
|---|---|
分子式 |
C26H32N4O5 |
分子量 |
480.6g/mol |
IUPAC 名称 |
1-[2-[4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H32N4O5/c1-16-24(18-4-7-22(33-2)23(14-18)34-3)25(29-28-16)20-6-5-19(15-21(20)31)35-13-12-30-10-8-17(9-11-30)26(27)32/h4-7,14-15,17,31H,8-13H2,1-3H3,(H2,27,32)(H,28,29) |
InChI 键 |
LPPUETFXOQEYKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


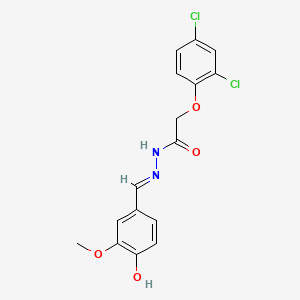
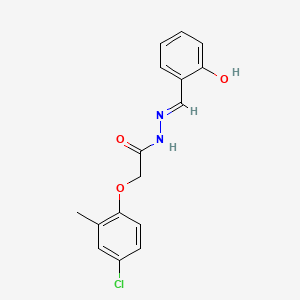
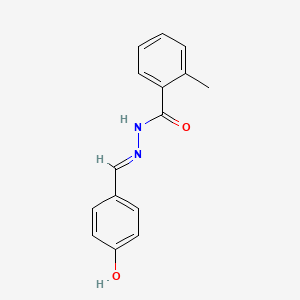
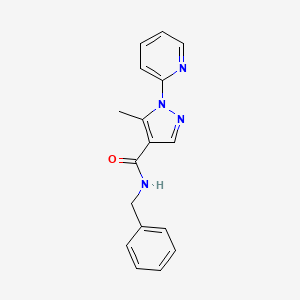
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B603460.png)
![N'1,N'6-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE](/img/structure/B603462.png)
![N'1,N'3-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE](/img/structure/B603465.png)
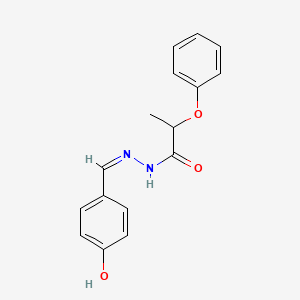
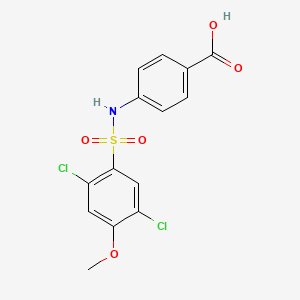
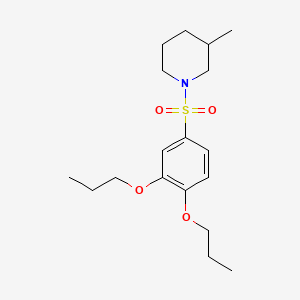
![[(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine](/img/structure/B603474.png)
